molecular formula C10H21N3 B13587295 4-(Piperazin-1-yl)cyclohexan-1-amine

4-(Piperazin-1-yl)cyclohexan-1-amine

Cat. No.: B13587295
M. Wt: 183.29 g/mol
InChI Key: SHSHMZJKMQRNTC-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)cyclohexan-1-amine is a bicyclic amine featuring a cyclohexane ring substituted with a piperazine moiety at the 4-position and an amine group at the 1-position. Its molecular formula is C₁₀H₁₉N₃, with a molecular weight of 197.28 g/mol (derived from MS (ESI +) data showing m/z 198 [M + H]+ in synthetic protocols) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing serotonin receptor ligands and positron emission tomography (PET) tracers targeting neurological receptors . Stereochemical variations (e.g., trans- vs. cis-configurations) significantly influence its biological activity, as seen in enantiomers like (1R,4R)- and (1S,4S)-forms .

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

4-piperazin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h9-10,12H,1-8,11H2

InChI Key

SHSHMZJKMQRNTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)cyclohexan-1-amine typically involves the reaction of piperazine with cyclohexanone under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the intermediate imine formed from piperazine and cyclohexanone is also a widely used method. This approach ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives .

Scientific Research Applications

4-(Piperazin-1-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts on neurotransmitter receptors and transporters, modulating their activity. For instance, it may inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is crucial in its antidepressant and antipsychotic effects .

Comparison with Similar Compounds

Structural and Functional Analysis

  • 4-Methylpiperazine Derivative : The methyl group increases lipophilicity (LogP) and metabolic stability compared to the parent compound. This modification is common in kinase inhibitors to enhance blood-brain barrier penetration .
  • Benzylpiperazine Analog : The benzyl group introduces steric bulk and π-π interactions, improving affinity for dopamine and serotonin receptors. However, it may reduce solubility, necessitating salt formation for pharmaceutical use .
  • Cyclopropylmethyl Derivative : Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation. The trans-configuration in (1R,4R)-enantiomers optimizes receptor binding, as demonstrated in PET tracer development .
  • Methoxyphenyl-Substituted Compound : The 2-methoxyphenyl group confers high selectivity for 5-HT₁A receptors, critical for imaging serotonin dynamics in the brain .

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